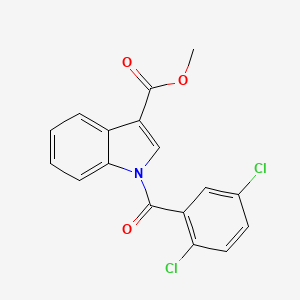
methyl 1-(2,5-dichlorobenzoyl)-1H-indole-3-carboxylate
Übersicht
Beschreibung
Methyl 1-(2,5-dichlorobenzoyl)-1H-indole-3-carboxylate, also known as DIBO-Me, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of indole derivatives and is used as a reagent in various chemical reactions.
Wirkmechanismus
Methyl 1-(2,5-dichlorobenzoyl)-1H-indole-3-carboxylate works by reacting with a specific protein called SNAP-tag, which is genetically fused to the protein of interest. The reaction between this compound and SNAP-tag results in the covalent attachment of a fluorescent tag to the protein, allowing for its visualization and tracking in live cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cellular processes and does not interfere with protein function or localization. This makes it an ideal tool for studying protein dynamics in live cells without affecting their behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using methyl 1-(2,5-dichlorobenzoyl)-1H-indole-3-carboxylate in lab experiments is its ability to selectively label proteins with a fluorescent tag without affecting their function or localization. This allows for the study of protein dynamics in live cells with minimal interference. However, this compound has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of methyl 1-(2,5-dichlorobenzoyl)-1H-indole-3-carboxylate in scientific research. One potential direction is the development of new fluorescent tags that can be selectively attached to proteins using this compound. Another direction is the use of this compound in combination with other techniques to study protein interactions and signaling pathways in live cells. Additionally, the use of this compound in animal models could provide new insights into protein dynamics and function in vivo.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2,5-dichlorobenzoyl)-1H-indole-3-carboxylate has been extensively used in scientific research due to its ability to selectively label proteins with a fluorescent tag. This compound is used as a reagent in a technique called SNAP-tag labeling, which allows for the specific labeling of proteins in live cells. This technique has been used to study protein dynamics, protein-protein interactions, and protein localization in various cellular processes.
Eigenschaften
IUPAC Name |
methyl 1-(2,5-dichlorobenzoyl)indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c1-23-17(22)13-9-20(15-5-3-2-4-11(13)15)16(21)12-8-10(18)6-7-14(12)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVGLMZQLFVHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[4-(benzyloxy)phenoxy]ethyl}azepane oxalate](/img/structure/B4075965.png)
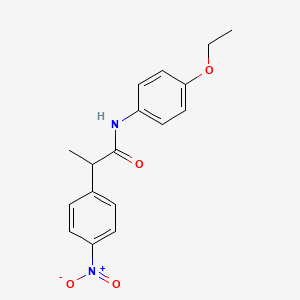
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4075972.png)
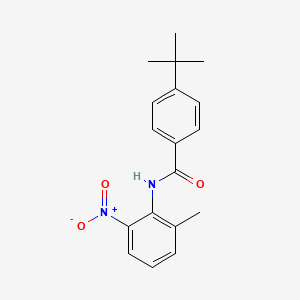
![2-{[(4-cyclopentyl-1-piperazinyl)acetyl]amino}-N-(2-fluorophenyl)-5-nitrobenzamide](/img/structure/B4075996.png)
![1-[3-(2-allyl-6-chlorophenoxy)propyl]piperazine oxalate](/img/structure/B4075997.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4076020.png)
![N-(2,3-dichlorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4076028.png)
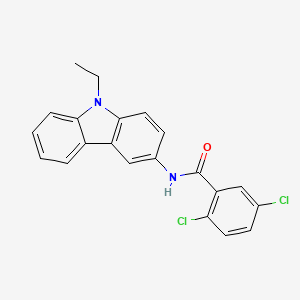
![1-[2-(3-isopropyl-5-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4076042.png)
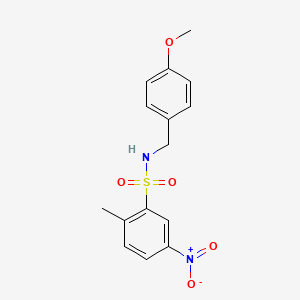
![3-[(2-chloro-6-nitrobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4076047.png)
![N-allyl-N-[3-(3-methyl-4-nitrophenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4076048.png)
![2-[5-(1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4076062.png)